molecular formula C25H30N2O10 B12617755 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester

2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester

Cat. No.: B12617755
M. Wt: 518.5 g/mol
InChI Key: QEANZBIJPCAREV-KRWDZBQOSA-N
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Description

2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, carboxymethoxy, hydroxy, and benzoic acid methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the acetylamino group: This step involves the acetylation of an amino group using acetic anhydride under acidic conditions.

    Introduction of the carboxymethoxy group: This is achieved through the esterification of a carboxylic acid with methanol in the presence of a strong acid catalyst.

    Coupling reactions: The intermediate compounds are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and improve scalability.

    Automated synthesis: To reduce human error and increase efficiency.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2-Acetylamino-3-(4-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester
  • 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester

Uniqueness

The unique combination of functional groups in 2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester, commonly referred to as Compound 20, is a complex organic molecule with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its structural features that suggest a range of bioactivities, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C25H30N2O10
  • Molecular Weight : 518.513 g/mol
  • SMILES Notation : CC(=O)NC@@HC(=O)NCCCCOc2cccc(c2C(=O)OC)O

The compound contains multiple functional groups, including hydroxyl (-OH), carboxylic acid (-COOH), and amide (-NH) groups, which are instrumental in its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, hydroxybenzoic acids have been shown to scavenge free radicals effectively. The antioxidant activity can be quantified using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Assay Type IC50 Value (μM) Reference
DPPH2.42 ± 0.08
ABTS50 (average %I > 60%)

The presence of multiple hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Candida albicans

Studies show that hydroxybenzoic acids can inhibit the growth of these microorganisms, suggesting potential applications in treating infections or as preservatives in food and cosmetics.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is attributed to the modulation of signaling pathways involved in inflammation.

Case Studies

  • Cancer Cell Lines : In vitro studies on MCF-7 (breast cancer) and MDA-MB-231 cell lines have shown that the compound exhibits cytotoxic effects, leading to apoptosis in cancer cells. The IC50 values for these cell lines were significantly lower than those for normal cells, indicating selective toxicity towards cancerous cells.
  • Comparative Studies : A comparative analysis with other phenolic compounds revealed that this compound's structure significantly influences its biological activity. The position of hydroxyl groups was critical in determining the efficacy against oxidative stress and microbial resistance.

Structure-Activity Relationship (SAR)

The biological activity of hydroxybenzoic acids is closely linked to their structure. Factors influencing their efficacy include:

  • Number and Position of Hydroxyl Groups : Compounds with hydroxyl groups in ortho or para positions generally exhibit stronger antioxidant activity.
  • Lipophilicity : The balance between hydrophilicity and lipophilicity affects cellular uptake and bioavailability.

Properties

Molecular Formula

C25H30N2O10

Molecular Weight

518.5 g/mol

IUPAC Name

2-[4-[(2S)-2-acetamido-3-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butylamino]-3-oxopropyl]-2-hydroxyphenoxy]acetic acid

InChI

InChI=1S/C25H30N2O10/c1-15(28)27-17(12-16-8-9-20(19(30)13-16)37-14-22(31)32)24(33)26-10-3-4-11-36-21-7-5-6-18(29)23(21)25(34)35-2/h5-9,13,17,29-30H,3-4,10-12,14H2,1-2H3,(H,26,33)(H,27,28)(H,31,32)/t17-/m0/s1

InChI Key

QEANZBIJPCAREV-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)OCC(=O)O)O)C(=O)NCCCCOC2=CC=CC(=C2C(=O)OC)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OCC(=O)O)O)C(=O)NCCCCOC2=CC=CC(=C2C(=O)OC)O

Origin of Product

United States

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